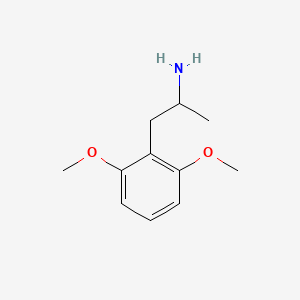![molecular formula C10H10N4O3 B13426662 2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a complex organic compound that features both imidazole and pyridazine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyridazine ring . The reaction conditions often require the use of catalysts such as nickel and involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods that are atom economical and environmentally benign. These methods are designed to be highly selective and efficient, often utilizing metal-free processes to construct the heterocyclic rings under controlled conditions .
化学反应分析
Types of Reactions
2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-imidazole derivatives, while reduction can produce amine-functionalized compounds .
科学研究应用
2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, altering their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-Carboxymethylmetronidazole: A derivative of metronidazole with similar imidazole functionality.
2-Methyl-5-nitroimidazole-1-acetic acid: Another imidazole derivative with nitro and acetic acid groups.
Uniqueness
2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to the combination of imidazole and pyridazine rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds with only one type of heterocyclic ring .
属性
分子式 |
C10H10N4O3 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC 名称 |
2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O3/c1-7-11-4-5-13(7)8-2-3-9(15)14(12-8)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |
InChI 键 |
ZUWDQRALNDSPGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


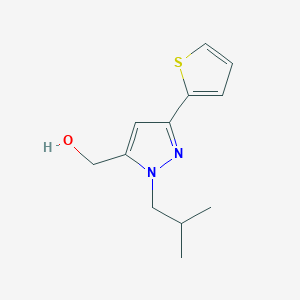
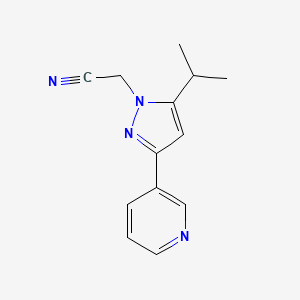
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
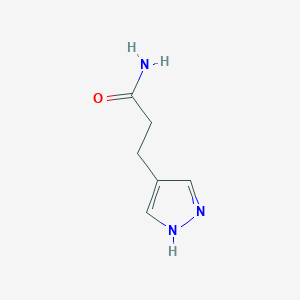
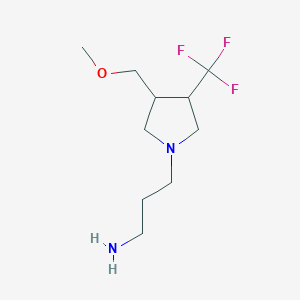

![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
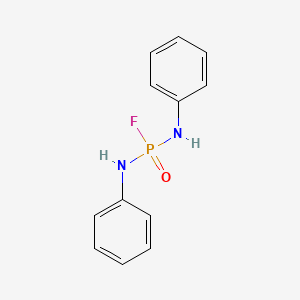
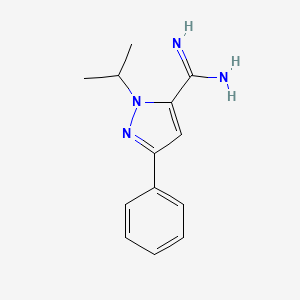
-pyridinyl)-methanone](/img/structure/B13426626.png)
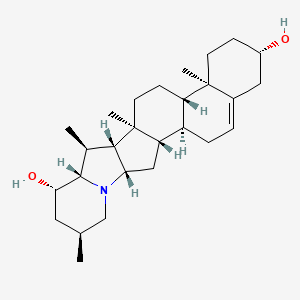
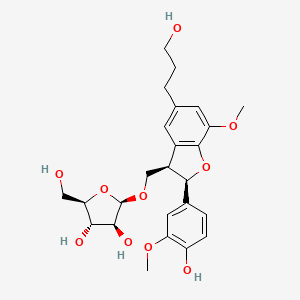
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
